1,4-Diethynyl-2,3-difluorobenzene

Description

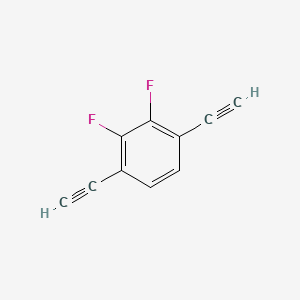

1,4-Diethynyl-2,3-difluorobenzene is a fluorinated aromatic compound featuring ethynyl (-C≡CH) groups at the 1- and 4-positions and fluorine atoms at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in materials science and coordination chemistry. The compound is synthesized via modifications of procedures used for its monofluorinated analog, 1,4-diethynyl-2-fluorobenzene, by introducing additional fluorine substituents . Its ethynyl groups enable conjugation in polymer backbones or ligand frameworks, while fluorine atoms enhance thermal stability and electron-withdrawing effects.

Properties

Molecular Formula |

C10H4F2 |

|---|---|

Molecular Weight |

162.13 g/mol |

IUPAC Name |

1,4-diethynyl-2,3-difluorobenzene |

InChI |

InChI=1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H |

InChI Key |

VJHNJBKGFCOZHR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)C#C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethynyl-2,3-difluorobenzene can be synthesized through a series of chemical reactions. One common method involves the coupling of 2,3-difluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection of the trimethylsilyl groups to yield the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous-flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Coupling Reactions: The ethynyl groups can undergo coupling reactions, such as Sonogashira coupling, to form larger conjugated systems.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include electrophiles like bromine or chlorine, and the reactions are typically carried out in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions involving the ethynyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

1,4-Diethynyl-2,3-difluorobenzene has several scientific research applications, including:

Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies:

Mechanism of Action

The mechanism of action of 1,4-Diethynyl-2,3-difluorobenzene in chemical reactions involves the interaction of its ethynyl and fluorine substituents with various reagents. The ethynyl groups can participate in π-π interactions and coupling reactions, while the fluorine atoms can influence the compound’s reactivity through inductive and resonance effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications among 1,4-Diethynyl-2,3-difluorobenzene and related compounds:

Key Observations:

- Substituent Reactivity: Ethynyl groups in this compound facilitate cross-coupling reactions (e.g., Sonogashira coupling), enabling integration into conjugated polymers or metal-organic frameworks. In contrast, bromine in 1,4-Dibromo-2,3-difluorobenzene supports nucleophilic substitution or Suzuki-Miyaura cross-coupling, making it a versatile intermediate in drug synthesis .

- Electron Effects : Fluorine atoms in all compounds enhance thermal stability and electron-deficient aromatic systems. Methyl groups in 1,4-Difluoro-2,3-dimethylbenzene introduce steric bulk but reduce reactivity compared to halogens or alkynyl groups .

Market and Industrial Relevance

- 1,4-Dibromo-2,3-difluorobenzene : Dominates the market with a projected CAGR of XX% (2019–2024), driven by demand in pharmaceuticals and agrochemicals. Key vendors include Company C and D, with production capacities detailed in market reports .

- This compound : Lacks explicit market data but is inferred to occupy a niche role in advanced materials research, given its use in ligand synthesis and polymer chemistry .

Research and Application Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.